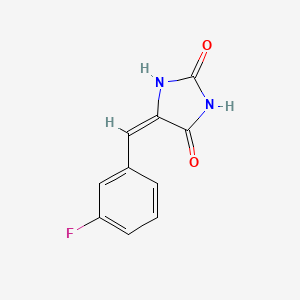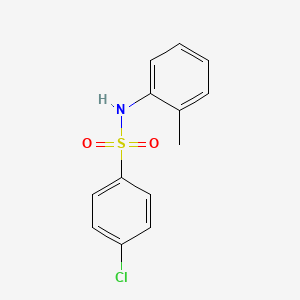![molecular formula C21H31NO3 B5507568 (4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of octahydro-1H-benzofuro[3,2-e]isoquinoline derivatives, which share a core structure with the compound , has been explored through oxidative phenolic coupling reactions. These reactions have shown success in coupling various phenolic compounds, although some limitations exist with certain isoquinoline precursors (Ajao, Bird, & Chauhan, 1985). Additionally, the synthesis of cis-4a(S),8a(R)-perhydro-6(2H)-isoquinolinones from quinine demonstrates the feasibility of deriving complex isoquinolinone structures, which could be related to the synthesis pathway of the target compound (Hutchison et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds often involves intricate arrangements of atoms and bonds. For example, the stereochemistry and configurational assignments of related compounds have been elucidated through NMR spectral interpretations, providing insights into the possible molecular geometry of the compound (Bruderlein, Humber, & Pelz, 1974).
Chemical Reactions and Properties
Chemical reactions involving octahydro-isoquinoline derivatives are complex. The electron impact-induced water elimination from hydroxyamides of related structures demonstrates the intricate reactions these molecules can undergo, hinting at the reactive nature of the compound (Steiner, Schumann, & Naumann, 1983).
Physical Properties Analysis
The physical properties of such compounds can be inferred from related studies. For instance, the crystal structures of related isoquinoline carboxamides reveal aspects of molecular conformation, hydrogen bonding, and other physical interactions that could be relevant to the compound (Cunico et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be deduced from studies on similar compounds. For example, the synthesis and thermal rearrangement of 4aH-benzocycloheptenes provide insights into the chemical behavior and potential reactivity pathways that might be applicable to the compound of interest (Bradbury, Gilchrist, & Rees, 1982).
Scientific Research Applications
Stereochemical Studies and Saturated Heterocycles
Research into the stereochemical properties and synthesis of saturated heterocycles has led to insights into the N → O acyl migration and the conversion of benzoyl derivatives into tetrahydro and azetoisoquinolines. These compounds' structures have been elucidated through X-ray diffraction and NMR spectroscopy, highlighting their potential in developing new chemical entities (Bernáth et al., 1986).
Liquid-Crystalline Compounds
The synthesis of [1,1′‐biisoquinoline]-4,4′‐diol derivatives and their application in creating potential liquid-crystalline compounds have been explored. These derivatives serve as precursors for further O-functionalized biisoquinoline derivatives, suggesting their utility in developing new materials with unique physical properties (Kapatsina et al., 2009).
Synthesis of Anticancer Agents
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been investigated, focusing on derivatives with potent cytotoxic activities. These studies underscore the relevance of isoquinoline derivatives in developing novel anticancer drugs, demonstrating the structural versatility and pharmacological potential of these compounds (Redda et al., 2010).
Aggregation Enhanced Emission
Research into the photophysical properties of 1,8-naphthalimide-based compounds, including their aggregation-enhanced emission in solid-state and nanoaggregate forms, reveals the potential application of these compounds in optoelectronic devices and sensors. The studies highlight the role of intermolecular interactions in tuning the materials' emission properties (Srivastava et al., 2016).
Corrosion Inhibition
The synthesis of new organic compounds combining 8-hydroxyquinoline and benzimidazol-2-one units for corrosion inhibition in hydrochloric acid media showcases the chemical versatility of isoquinoline derivatives. These compounds offer promising applications in protecting metals against corrosion, demonstrating the broader utility of isoquinoline derivatives in materials science (Faydy et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(4aS,8aS)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-20(2,24)11-9-16-6-5-7-17(14-16)19(23)22-13-12-21(25)10-4-3-8-18(21)15-22/h5-7,14,18,24-25H,3-4,8-13,15H2,1-2H3/t18-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYSOPQCQLPDIP-RXVVDRJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC3(CCCCC3C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC[C@]3(CCCC[C@H]3C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)


![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)